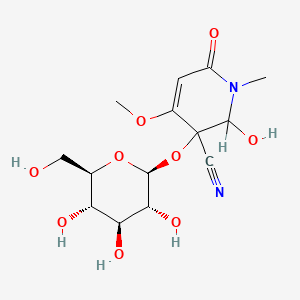

Acalyphin

Description

Structure

3D Structure

Properties

CAS No. |

81861-72-5 |

|---|---|

Molecular Formula |

C14H20N2O9 |

Molecular Weight |

360.32 g/mol |

IUPAC Name |

(2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9-,10+,11-,12+,13+,14-/m1/s1 |

InChI Key |

QZRKNNXRNBTODR-JKTRLFLGSA-N |

Isomeric SMILES |

CN1[C@H]([C@](C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acalyphin |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Acalyphin?

An In-depth Technical Guide to the Chemical Structure of Acalyphin

Introduction

This compound is a cyanogenic glucoside, a class of natural products found in various plant species. It is most notably isolated from the aerial parts of Acalypha indica, a plant belonging to the Euphorbiaceae family.[1][2] As a cyanogenic glycoside, this compound plays a role in the plant's defense mechanisms by releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is classified as a cyanopyridine glycoside.[3][4] Structurally, it is a member of the tetrahydropyridine (B1245486) class, featuring a 2,3-dihydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carbonitrile core.[4][5] A beta-D-glucosyl residue is attached at the C-3 position through a glycosidic bond.[4][5]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile[2][5] |

| CAS Number | 81861-72-5[1][2][6] |

| Molecular Formula | C₁₄H₂₀N₂O₉[1][2][6] |

| SMILES | N#C[C@]1(C(OC)=CC(N([C@H]1O)C)=O)O[C@@H]2O--INVALID-LINK--O)O">C@@HCO[1] |

| InChI Key | QZRKNNXRNBTODR-JKTRLFLGSA-N[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 360.32 g/mol [1][2][6] |

| Exact Mass | 360.1169[2][6] |

| Appearance | White powder[7] |

| Solubility | Soluble in DMSO[2] |

| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[2][6] |

| Elemental Analysis | C: 46.67%; H: 5.60%; N: 7.77%; O: 39.96%[6] |

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the reported NMR data for this compound isolated from Acalypha fruticosa.[7]

¹H-NMR Data (in MeOD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.41 | s | - |

| H-6 | 5.30 | s | - |

| N-CH₃ | 3.02 | s | - |

| O-CH₃ | 3.85 | s | - |

| H-1' | 4.75 | d | 7.5 |

| H-2' to H-6' | 3.20 - 3.80 | m | - |

¹³C-NMR Data (in MeOD)

| Carbon | Chemical Shift (δ, ppm) |

| C-6 | 164.5 |

| C-4 | 159.2 |

| -CN | 115.2 |

| C-1' | 103.1 |

| C-5 | 96.9 |

| C-2 | 84.5 |

| C-3 | 78.6 |

| C-5' | 78.3 |

| C-3' | 77.7 |

| C-2' | 74.4 |

| C-4' | 71.1 |

| C-6' | 62.5 |

| O-CH₃ | 56.8 |

| N-CH₃ | 32.9 |

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak was observed at m/z 360.3 [M]⁺, with a negative mode peak at m/z 359.2 [M-H]⁻.[7]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from plant material, typically the aerial parts of Acalypha species, involves solvent extraction followed by chromatographic purification.[8][9]

Objective: To isolate pure this compound from dried plant material.

Materials:

-

Coarsely powdered, dried aerial parts of Acalypha indica.

-

90% Ethanol (B145695).

-

Silica (B1680970) gel (200-300 mesh) for column chromatography.

-

Solvents for chromatography: Chloroform (B151607) (CHCl₃), Methanol (B129727) (CH₃OH).

-

Thin-Layer Chromatography (TLC) plates.

-

Dragendorff's reagent for visualization.

Procedure:

-

Extraction: The powdered plant material is extracted exhaustively with 90% ethanol using a Soxhlet apparatus.[8] The resulting ethanolic extract is then concentrated under vacuum to yield a crude mass.

-

Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto silica gel.

-

A silica gel column (200-300 mesh) is prepared.

-

The adsorbed extract is loaded onto the column.[9]

-

The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:CH₃OH mixtures from 90:10 to 50:50, and finally pure CH₃OH).[9]

-

-

Monitoring: Fractions are collected and monitored by TLC. The spots corresponding to this compound can be visualized using Dragendorff's reagent, which gives a positive reaction (an orange or reddish-brown spot).[7][9]

-

Purification: Fractions containing the compound of interest are pooled and concentrated. If necessary, further purification is performed using repeated column chromatography or other techniques like Flash Column Chromatography (FCC) until a pure compound is obtained.[9] The final product is typically a white powder.[7]

Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods.[9][10]

Objective: To confirm the chemical structure of the isolated this compound.

Procedure:

-

Mass Spectrometry (MS): The molecular weight and formula are determined using high-resolution mass spectrometry (HRMS), such as ESI-MS (Electrospray Ionization Mass Spectrometry).[9][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as hydroxyl (-OH), nitrile (-C≡N), and carbonyl (C=O) groups.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C-NMR & DEPT: Identifies the number and types of carbon atoms (CH₃, CH₂, CH, quaternary C).[9]

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the complete molecular skeleton.[9][10]

-

Diagrams and Workflows

Bioactivation Pathway of this compound

This compound is a cyanogenic glucoside, meaning it can release hydrogen cyanide (HCN) through enzymatic hydrolysis. This process is a key aspect of its biological role as a defense compound in plants.

Caption: Bioactivation pathway of this compound via enzymatic hydrolysis.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the standard experimental procedure for isolating this compound from a plant source and elucidating its chemical structure.

Caption: Workflow for this compound isolation and structure elucidation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 81861-72-5 | >98% [smolecule.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound (81861-72-5) for sale [vulcanchem.com]

- 5. (5R,6S)-3-(beta-D-Glucopyranosyloxy)-1,2,3,6-tetrahydro-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-pyridinecarbonitrile | C14H20N2O9 | CID 49787014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Bioactivity and chemical characterization of Acalypha fruticosa Forssk. growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Acalyphin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acalyphin, a cyanogenic glucoside found predominantly in the plant genus Acalypha, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and its chemical properties. It details experimental methodologies for its isolation and characterization and presents available data on its biological effects, including its anti-inflammatory and potential metabolic regulatory activities. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Discovery and Chemical Profile of this compound

This compound is a cyanogenic glucoside first identified and characterized from the plant Acalypha indica, a member of the Euphorbiaceae family.[1] It is a tetrahydropyridine (B1245486) derivative with a β-D-glucosyl residue attached. The absolute configuration of the primary cyanogenic glucoside, this compound, has been determined as (-)-(5R,6S)-5-cyano-5-beta-d-glucopyranosyloxy-6-hydroxy-4-methoxy-1-methyl-2(5,6-dihydro)-pyridone through X-ray crystallographic studies.[1]

Several related compounds have also been isolated from Acalypha indica, including the 6R-epimer of this compound, known as epithis compound, and their corresponding N-demethyl derivatives.[1]

Chemical Structure:

-

Systematic Name: (2S,3R,4S,5S,6R)-2-[[(5R,6S)-5-cyano-2-hydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

-

Molecular Formula: C₁₄H₂₀N₂O₉

-

Molecular Weight: 360.32 g/mol

Natural Sources and Distribution

The primary natural source of this compound is the plant genus Acalypha, with Acalypha indica and Acalypha fruticosa being notable species containing this compound.[1] Acalypha indica is a common weed found throughout tropical regions of Africa and Asia.[2]

Quantitative analysis has shown that the concentration of this compound varies in different parts of the Acalypha indica plant. The highest concentrations are typically found in the leaves, followed by the stems, with the lowest concentrations in the roots.

| Plant Part | This compound Concentration (% of dry weight) |

| Leaves | 0.350% |

| Stem | 0.033% |

| Roots | 0.055% |

| Seeds | Not detectable |

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, with a primary focus on its anti-inflammatory and potential metabolic regulatory effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, such as those for cytokines and chemokines. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.

References

The Enigmatic Pathway of Acalyphin Biosynthesis in Acalypha indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acalyphin, a unique cyanogenic glycoside possessing a dihydropyridone ring structure, is a characteristic secondary metabolite of the medicinal plant Acalypha indica. Despite its discovery and structural elucidation, the biosynthetic pathway leading to its formation remains largely uncharacterized. This technical guide synthesizes the current understanding of cyanogenic glycoside biosynthesis and proposes a hypothetical pathway for this compound formation. We delve into the putative non-proteinogenic amino acid precursor, the key enzymatic steps likely involved in the construction of its distinctive chemical architecture, and potential regulatory mechanisms. Furthermore, this guide outlines relevant experimental protocols for pathway elucidation and presents quantitative data on related compounds in A. indica. The information provided herein aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic route of this compound, paving the way for potential applications in drug development and biotechnology.

Introduction

Acalypha indica, a member of the Euphorbiaceae family, has a long history of use in traditional medicine. Its diverse pharmacological activities are attributed to a rich array of phytochemicals, including the cyanogenic glycoside this compound[1][2]. Cyanogenic glycosides are plant defense compounds that release toxic hydrogen cyanide upon enzymatic hydrolysis, deterring herbivores and pathogens[3]. This compound is distinguished from common cyanogenic glycosides by its nitrogen-containing heterocyclic aglycone, a substituted dihydropyridone[2]. While the general biosynthetic pathway for cyanogenic glycosides originating from proteinogenic amino acids is well-established, the pathway to this compound is believed to start from a non-proteinogenic amino acid, and the enzymatic steps leading to the formation of its unique ring structure are yet to be experimentally validated. Understanding this pathway is crucial for harnessing the full potential of A. indica in medicinal applications and for exploring the metabolic engineering of this unique compound.

The General Biosynthetic Pathway of Cyanogenic Glycosides: A Foundation

The biosynthesis of cyanogenic glycosides from amino acids is a well-orchestrated process, typically involving a metabolon of enzymes associated with the endoplasmic reticulum. The canonical pathway proceeds through several key steps:

-

N-hydroxylation of the precursor amino acid, catalyzed by a cytochrome P450 enzyme of the CYP79 family.

-

Dehydration and decarboxylation to form an aldoxime, also mediated by a CYP79 enzyme.

-

Conversion of the aldoxime to a cyanohydrin, a step catalyzed by a second cytochrome P450 enzyme, often from the CYP71 family.

-

Glycosylation of the unstable cyanohydrin by a UDP-glucosyltransferase (UGT), which stabilizes the molecule and completes the synthesis of the cyanogenic glycoside.

Genomic studies in plants like Lotus japonicus, cassava, and sorghum have revealed that the genes encoding these biosynthetic enzymes are often clustered together, facilitating their co-regulation and the efficient channeling of intermediates[4][5].

A Hypothetical Biosynthesis Pathway for this compound

Due to the absence of a publicly available genome or transcriptome for Acalypha indica, the proposed pathway for this compound biosynthesis is constructed based on analogous pathways for other nitrogen-containing heterocyclic natural products and the known general principles of cyanogenic glycoside formation.

The Putative Non-Proteinogenic Amino Acid Precursor

The structure of this compound, particularly its pyridone ring, suggests a precursor that is more complex than the common proteinogenic amino acids. While the exact precursor is unknown, non-proteinogenic amino acids are known to be building blocks for a wide array of secondary metabolites, including alkaloids[5][6]. The biosynthesis of pyridine (B92270) alkaloids, for instance, often involves precursors derived from the Krebs cycle and amino acid metabolism, such as aspartate and ornithine[4][5][6][7]. It is plausible that the precursor to this compound is a novel, yet-to-be-identified amino acid derivative.

Proposed Enzymatic Steps for this compound Biosynthesis

The formation of the dihydropyridone ring is the most enigmatic part of the this compound pathway. It likely involves a series of enzymatic reactions that deviate from the standard cyanogenic glycoside pathway after the initial steps.

A Proposed Hypothetical Pathway is as follows:

-

Initiation: The pathway likely begins with the N-hydroxylation of a putative non-proteinogenic amino acid by a CYP79 enzyme .

-

Aldoxime Formation: The resulting N-hydroxyamino acid is then converted to an aldoxime, also likely catalyzed by the same CYP79 enzyme .

-

Nitrile Formation: A CYP71 family enzyme could then catalyze the conversion of the aldoxime to a nitrile.

-

Ring Formation: This is the key hypothetical step. The formation of the dihydropyridone ring could occur through an intramolecular cyclization. This might be a spontaneous reaction or, more likely, catalyzed by a specific cyclase or an enzyme with similar activity . The biosynthesis of some fungal 2-pyridones involves a nucleophilic attack of an iminol nitrogen to a carbonyl carbon, a process that does not involve ring expansion[8]. A similar mechanism could be at play in this compound biosynthesis.

-

Hydroxylation and Methylation: Subsequent modifications to the ring, such as hydroxylation and methylation, would be carried out by specific hydroxylases (likely other cytochrome P450s) and methyltransferases , respectively.

-

Final Glucosylation: The final step would be the glycosylation of the cyanohydrin intermediate by a UDP-glucosyltransferase (UGT) to yield this compound.

Below is a DOT language script visualizing this hypothetical pathway.

Caption: Hypothetical biosynthesis pathway of this compound.

Quantitative Data

While specific quantitative data for this compound across different tissues and developmental stages of A. indica under various conditions are scarce, some studies have quantified related phytochemicals. The concentrations of these compounds can vary significantly based on the plant part, geographical location, and extraction method.

| Plant Part | Phytochemical Class | Compound | Concentration | Reference |

| Leaves | Phenols | Total Phenolic Content | 111.321 mg/g (Gallic acid equivalent) | [9] |

| Leaves | Flavonoids | Total Flavonoid Content | 29.896 mg/g (Epicatechin equivalent) | [9] |

| Leaves | Saponins | Total Saponin Content | 322 mg/20g of dry powder | [9] |

| Stem | Tannins | Present (Moderate) | Not specified | [10] |

| Stem | Saponins | Present (High) | Not specified | [10] |

| Leaves, Inflorescence | Cyanogenic Glycosides | This compound and related compounds | 0.35% on fresh weight basis | [1] |

| Roots | Cyanogenic Glycosides | This compound and related compounds | 0.055% on fresh weight basis | [1] |

| Stem | Cyanogenic Glycosides | This compound and related compounds | 0.033% on fresh weight basis | [1] |

Experimental Protocols

Elucidating the this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Protocol for Extraction and Quantification of this compound and Intermediates

This protocol is adapted from general methods for cyanogenic glycoside analysis and would require optimization for this compound.

Objective: To extract and quantify this compound and its putative precursors from Acalypha indica tissues.

Materials:

-

Fresh or freeze-dried A. indica plant material (leaves, stems, roots).

-

Liquid nitrogen.

-

Methanol (B129727) (HPLC grade).

-

Water (Milli-Q or equivalent).

-

Formic acid (LC-MS grade).

-

Syringe filters (0.22 µm).

-

LC-MS/MS system.

Procedure:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) to the tube.

-

Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using a reverse-phase C18 column on an LC-MS/MS system. A gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid, is recommended.

-

For quantification, a standard curve should be prepared using purified this compound. For unknown intermediates, relative quantification can be performed based on peak areas.

Protocol for Enzyme Assays

This protocol provides a general framework for assaying the activity of cytochrome P450 and UDP-glucosyltransferase enzymes and would need to be adapted for the specific substrates in the this compound pathway.

Objective: To measure the in vitro activity of enzymes involved in this compound biosynthesis.

Materials:

-

Microsomal fraction or purified recombinant enzyme.

-

Putative substrate (e.g., the non-proteinogenic amino acid precursor for CYP79s, or the aglycone for UGTs).

-

NADPH (for P450s).

-

UDP-glucose (for UGTs).

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Quenching solution (e.g., acetonitrile or methanol).

-

LC-MS system for product detection.

Procedure for a Cytochrome P450 Assay:

-

Prepare a reaction mixture containing the reaction buffer, the putative substrate, and the microsomal fraction or purified enzyme.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of cold quenching solution.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS to detect and quantify the product.

-

Control reactions should be performed without NADPH or with heat-inactivated enzyme.

Procedure for a UDP-Glucosyltransferase Assay:

-

Prepare a reaction mixture containing the reaction buffer, the aglycone substrate, UDP-glucose, and the enzyme preparation.

-

Initiate the reaction and incubate at the optimal temperature.

-

Stop the reaction and process the sample as described for the P450 assay.

-

Analyze the product by LC-MS.

-

Control reactions should be performed without UDP-glucose or with heat-inactivated enzyme.

Regulation of this compound Biosynthesis: A Frontier for Research

The regulation of cyanogenic glycoside biosynthesis is complex and can be influenced by developmental stage and environmental factors, such as herbivory. While no specific regulatory factors have been identified for the this compound pathway, research on other cyanogenic glycosides suggests that transcription factors from the bHLH and MYB families play a crucial role in controlling the expression of the biosynthetic genes.

Herbivory is a known inducer of cyanogenic glycoside production in many plants. This response is typically mediated by the jasmonic acid signaling pathway. It is hypothesized that damage to A. indica leaves by herbivores would lead to an upregulation of the genes encoding the enzymes in the this compound biosynthetic pathway, resulting in increased production of this defensive compound.

Below is a DOT script illustrating the potential regulatory network.

Caption: Hypothetical regulatory cascade for this compound biosynthesis.

Future Directions and Conclusion

The biosynthesis of this compound in Acalypha indica represents a fascinating and underexplored area of plant secondary metabolism. The elucidation of this pathway requires a multi-faceted approach, starting with the identification of the non-proteinogenic amino acid precursor. The lack of a sequenced genome for A. indica is a significant hurdle. Therefore, a crucial next step is to perform de novo transcriptome sequencing of different tissues of A. indica, both under normal conditions and in response to stimuli like herbivory. This will enable the identification of candidate genes for the biosynthetic pathway, particularly cytochrome P450s and UDP-glucosyltransferases, through homology-based searches and co-expression analysis.

Once candidate genes are identified, their function can be verified through heterologous expression in microbial or plant systems and subsequent in vitro enzyme assays. The identification of the complete set of biosynthetic genes will not only unravel the mystery of this compound formation but also open up avenues for the biotechnological production of this and potentially novel related compounds.

References

- 1. Short term transcriptional responses of P450s to phytochemicals in insects and mites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inspirajournals.com [inspirajournals.com]

- 3. Biosynthesis and regulation of cyanogenic glycoside production in forage plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genomic clustering of cyanogenic glucoside biosynthetic genes aids their identification in Lotus japonicus and suggests the repeated evolution of this chemical defence pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome-wide identification, characterization, and phylogenomic analysis of cytochrome P450s from Nothapodytes nimmoniana reveal candidate genes involved in the camptothecin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Acalyphin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for Acalyphin, a cyanogenic glucoside isolated from Acalypha indica. The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in this natural product.

Introduction to this compound

This compound is a cyanogenic glucoside that has been isolated from the leaves and inflorescences of the plant Acalypha indica (Euphorbiaceae). Its structure has been elucidated as (-)-(5R,6S)-5-cyano-5-β-D-glucopyranosyloxy-6-hydroxy-4-methoxy-1-methyl-2(5,6-dihydro)-pyridone. The structural determination of this compound relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR, which provide detailed information about the molecule's carbon-hydrogen framework.

¹H and ¹³C NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. These data are essential for the identification and characterization of the compound.

Table 1: ¹H NMR Chemical Shifts of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 5.50 | s | |

| 6 | 5.06 | s | |

| N-CH₃ | 3.09 | s | |

| O-CH₃ | 3.84 | s | |

| 1' | 4.54 | d | 7.8 |

| 2' | 3.33 | m | |

| 3' | 3.42 | m | |

| 4' | 3.36 | m | |

| 5' | 3.46 | m | |

| 6'a | 3.89 | dd | 12.2, 2.1 |

| 6'b | 3.70 | dd | 12.2, 5.5 |

Table 2: ¹³C NMR Chemical Shifts of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 2 | 165.8 |

| 3 | 99.1 |

| 4 | 175.0 |

| 5 | 76.9 |

| 6 | 89.2 |

| CN | 118.9 |

| N-CH₃ | 30.1 |

| O-CH₃ | 58.2 |

| 1' | 103.4 |

| 2' | 75.2 |

| 3' | 78.0 |

| 4' | 71.7 |

| 5' | 78.4 |

| 6' | 62.8 |

Experimental Protocols

The detailed experimental protocols for the isolation and NMR analysis of this compound are crucial for the reproducibility of the data.

Isolation of this compound

The general procedure for the isolation of this compound from Acalypha indica involves the following steps:

Caption: General workflow for the isolation of this compound.

-

Plant Material Preparation: The leaves and inflorescences of Acalypha indica are air-dried and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including column

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Acalyphin

For Immediate Release

[City, State] – [Date] – Acalyphin, a cyanogenic glucoside isolated from the plant Acalypha indica, holds significant interest for researchers in natural product chemistry and drug development. Understanding its molecular structure and fragmentation behavior under mass spectrometry is crucial for its identification, characterization, and potential therapeutic applications. This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of this compound, addressing the core needs of researchers, scientists, and drug development professionals.

It is important to note that as of the writing of this guide, specific experimental mass spectrometry fragmentation data for purified this compound is not extensively available in published scientific literature. Therefore, this document presents a theoretical fragmentation pattern based on the known chemical structure of this compound and established principles of mass spectrometry for O-glycosides. The proposed fragmentation pathways serve as a predictive guide for researchers working on the analysis of this compound.

This compound: Molecular Structure and Properties

This compound is a cyanogenic glucoside with the chemical formula C₁₄H₂₀N₂O₉ and a molecular weight of approximately 360.32 g/mol . Its structure consists of a substituted dihydropyridone aglycone linked to a glucose molecule through an O-glycosidic bond.

Theoretical Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer, particularly using techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is predicted to proceed through several key pathways. The primary and most favored fragmentation is the cleavage of the O-glycosidic bond, which separates the sugar moiety from the aglycone.

Table 1: Predicted m/z Values for the Major Theoretical Fragment Ions of this compound

| Ion Description | Proposed Structure | Predicted m/z |

| [M+H]⁺ | Protonated this compound | 361.12 |

| [M+Na]⁺ | Sodiated this compound | 383.10 |

| [Aglycone+H]⁺ | Protonated Aglycone | 199.07 |

| [Glucose-H₂O+H]⁺ | Dehydrated Glucose | 163.06 |

| [Aglycone-CH₃+H]⁺ | Aglycone fragment | 184.05 |

| [Aglycone-CNOH+H]⁺ | Aglycone fragment | 156.07 |

Note: The predicted m/z values are based on monoisotopic masses and may vary slightly depending on the experimental conditions and the mass spectrometer's resolution.

The fragmentation cascade is initiated by the protonation of the this compound molecule, typically forming the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) would lead to the following key fragmentation events:

-

Glycosidic Bond Cleavage: The most probable fragmentation pathway involves the cleavage of the O-glycosidic bond, resulting in the formation of a protonated aglycone ion at a predicted m/z of 199.07 and the neutral loss of the glucose moiety (162.05 Da).

-

Sugar Moiety Fragmentation: The detached glucose molecule can undergo further fragmentation, including the loss of water molecules, leading to characteristic fragment ions.

-

Aglycone Fragmentation: The aglycone ion itself can undergo further fragmentation through the loss of small neutral molecules such as CH₃ (methyl group) or CNOH.

Proposed Experimental Protocol for Mass Spectrometry Analysis of this compound

To obtain experimental fragmentation data for this compound, the following protocol is recommended:

3.1. Sample Preparation:

-

This compound should be isolated and purified from Acalypha indica using appropriate chromatographic techniques to ensure high purity.

-

The purified sample should be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), at a concentration of approximately 1 µg/mL.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is recommended for the separation of this compound.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is suggested.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typically used.

-

Injection Volume: 5-10 µL.

3.3. Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer, is ideal for accurate mass measurements.

-

MS Scan Mode: Full scan MS to detect the precursor ion ([M+H]⁺).

-

MS/MS Scan Mode: Product ion scan of the precursor ion at various collision energies to induce fragmentation and record the fragment ions.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the proposed theoretical fragmentation pathway of this compound.

Caption: Theoretical fragmentation pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the predicted mass spectrometry fragmentation pattern of this compound. While awaiting experimental data, the theoretical pathways outlined here offer a valuable resource for researchers in the identification and structural elucidation of this and similar cyanogenic glucosides. The proposed experimental protocol provides a clear roadmap for obtaining the necessary empirical data to validate and refine these predictions, ultimately contributing to the advancement of natural product research and drug discovery.

Acalyphin: A Technical Guide to its Crystal Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acalyphin is a cyanogenic glucoside first isolated from the plant Acalypha indica. Its unique chemical structure and potential biological activities have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the crystal structure and stereochemistry of this compound, based on currently available scientific literature. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development. This document outlines the elucidated absolute configuration, summarizes key spectroscopic data, and presents generalized experimental protocols for its isolation and structural determination.

Introduction

This compound is a cyanopyridone glucoside found in the leaves and inflorescences of Acalypha indica L. (Euphorbiaceae)[1]. The determination of its precise three-dimensional structure is crucial for understanding its chemical properties, biological activity, and potential applications in drug discovery. This guide focuses on the technical details of this compound's stereochemistry and the crystallographic studies that have defined its molecular architecture.

Stereochemistry and Absolute Configuration

The definitive stereochemistry of this compound was established through an X-ray crystallographic study. The absolute configuration was determined to be (-)-(5R,6S)-5-cyano-5-β-D-glucopyranosyloxy-6-hydroxy-4-methoxy-1-methyl-2(5,6-dihydro)-pyridone [1].

This configuration specifies the spatial arrangement of substituents around the chiral centers of the dihydropyridone ring. The designations (5R, 6S) are based on the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional orientation of the cyano and hydroxy groups on the pyridone ring. The β-D-glucopyranosyloxy moiety at position 5 indicates that the glucose unit is in its β-anomeric form and has a D-configuration.

Crystal Structure Data

A comprehensive search for the specific quantitative crystal structure data (unit cell dimensions, bond lengths, bond angles, and torsion angles) from the primary literature and crystallographic databases did not yield the full crystallographic information file (CIF) or a publicly available deposition number from the Cambridge Crystallographic Data Centre (CCDC). The pivotal study by Hungeling et al. (2009) established the absolute configuration via X-ray crystallography, but the detailed numerical data of the crystal structure is not available in the public domain through the conducted searches[1].

For drug development and molecular modeling studies, accessing the full crystallographic data is highly recommended. Researchers are encouraged to consult the original publication directly or contact the authors for access to the supplementary crystallographic data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of natural products like this compound. The following table summarizes the reported 1H and 13C NMR data, which are consistent with the determined structure.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Dihydropyridone Moiety | ||

| 2 | - | 84.5 |

| 3 | 5.41 (1H, s) | 78.6 |

| 4 | - | 159.2 |

| 5 | - | 96.9 |

| 6 | 5.30 (1H, s) | 164.5 |

| N-CH3 | 3.02 (3H, s) | 32.9 |

| O-CH3 | 3.85 (3H, s) | 56.8 |

| CN | - | 115.2 |

| Glucose Moiety | ||

| 1' | 4.75 (1H, d, J=7.5 Hz) | 103.1 |

| 2' | 3.20-3.80 (m) | 74.4 |

| 3' | 3.20-3.80 (m) | 77.7 |

| 4' | 3.20-3.80 (m) | 71.1 |

| 5' | 3.20-3.80 (m) | 78.3 |

| 6' | 3.20-3.80 (m) | 62.5 |

Note: NMR data is often solvent-dependent. The specific solvent used for these measurements should be consulted in the primary literature for precise replication.

Experimental Protocols

The following sections outline the generalized experimental procedures for the isolation, purification, and structural analysis of this compound. These protocols are based on standard methodologies in natural product chemistry.

Isolation and Purification of this compound

-

Plant Material Collection and Preparation: Fresh leaves and inflorescences of Acalypha indica are collected and air-dried. The dried plant material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compound.

-

Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. This compound, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or aqueous fraction).

-

Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents (e.g., chloroform-methanol mixtures).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

-

Crystallization

Obtaining single crystals of this compound suitable for X-ray diffraction is a critical step. A common method for the crystallization of small molecules from a purified sample is slow evaporation:

-

Solvent Selection: A suitable solvent or solvent system in which this compound is moderately soluble is chosen. This often requires screening various solvents.

-

Dissolution: A concentrated solution of purified this compound is prepared in the selected solvent, gently warming if necessary to ensure complete dissolution.

-

Slow Evaporation: The solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals may form.

X-ray Crystallography

The following is a generalized workflow for single-crystal X-ray diffraction:

-

Crystal Mounting: A single, well-formed crystal of this compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The crystal is rotated to collect a complete set of diffraction data.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model of this compound is built into the electron density map and refined to best fit the experimental data.

-

Determination of Absolute Configuration: For chiral molecules like this compound, the absolute configuration is typically determined by analyzing anomalous dispersion effects in the diffraction data, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths. The Flack parameter is a common indicator used in this determination.

NMR Spectroscopy

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This typically includes:

-

1D NMR: ¹H and ¹³C NMR spectra.

-

2D NMR: Correlation spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond proton-carbon correlations, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.

-

-

Data Analysis: The acquired NMR spectra are analyzed to assign all proton and carbon signals to the corresponding atoms in the this compound molecule, confirming its connectivity and providing further structural proof.

Visualizations

Workflow for the Structural Elucidation of this compound

The following diagram illustrates the logical workflow from the plant source to the final determination of the crystal structure and stereochemistry of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acalyphin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acalyphin, a cyanogenic glucoside isolated from plants of the Acalypha genus, presents a unique molecular architecture and a range of biological activities that are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of its implicated signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring cyanopyridine glycoside found predominantly in the aerial parts of Acalypha indica, a plant with a history of use in traditional medicine.[1][2] As a cyanogenic glucoside, this compound plays a role in the plant's defense mechanisms. Its biological activities, including anti-inflammatory and peroxisome proliferator-activated receptor-gamma (PPARγ) agonistic effects, have garnered attention for its potential therapeutic applications. A thorough understanding of its physical and chemical properties is paramount for its extraction, purification, characterization, and evaluation in preclinical and clinical studies.

Physicochemical Properties

This compound is a white, solid powder at room temperature.[1] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Solid powder | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₉ | [3] |

| Molecular Weight | 360.32 g/mol | [3] |

| CAS Number | 81861-72-5 | [3] |

| IUPAC Name | (2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile | [3] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference(s) |

| ¹H-NMR | Data reported in literature for structural elucidation. | [4] |

| ¹³C-NMR | Data reported in literature for structural elucidation. | [4] |

| Mass Spectrometry | Exact Mass: 360.1169 | [1] |

| X-ray Crystallography | Used to determine the absolute configuration. | [4] |

| Circular Dichroism (CD) | Used in structural elucidation. | [4] |

| Optical Rotation | The main cyanogenic glucoside this compound is levorotatory. | [4] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and the advancement of research. This section outlines the methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Acalypha indica

The following protocol describes a general method for the extraction and purification of this compound from the aerial parts of Acalypha indica.

Experimental Workflow for this compound Isolation and Purification

Figure 1. A generalized workflow for the isolation and purification of this compound.

-

Plant Material Preparation: Fresh aerial parts of Acalypha indica are collected and air-dried in the shade. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are pooled and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions showing the presence of this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent such as DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for assigning the proton and carbon signals and establishing the connectivity within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pattern, which provides valuable information about the structure of the aglycone and the sugar moiety.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is the definitive method for determining the absolute stereochemistry of this compound.[4]

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its anti-inflammatory and PPARγ agonistic effects being of particular interest for drug development.

Anti-inflammatory Activity via NF-κB Inhibition

The anti-inflammatory effects of compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise mechanism for this compound is still under investigation, a plausible pathway based on the action of other natural products is depicted below.

Hypothesized NF-κB Inhibition by this compound

Figure 2. A potential mechanism for the anti-inflammatory action of this compound via NF-κB pathway inhibition.

PPARγ Agonistic Activity

This compound has been identified as a PPARγ agonist. PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism and is a target for anti-diabetic drugs. The activation of PPARγ by this compound would involve its binding to the ligand-binding domain of the receptor, leading to the transcription of target genes.

This compound-Mediated PPARγ Activation

Figure 3. The signaling pathway of PPARγ activation by this compound.

Conclusion

This compound is a cyanogenic glucoside with a well-defined chemical structure and emerging biological activities that warrant further investigation. This technical guide has consolidated the available information on its physical and chemical properties, provided generalized experimental protocols, and visualized its potential signaling pathways. It is anticipated that this resource will facilitate ongoing and future research into this promising natural product, ultimately contributing to the development of new therapeutic agents. Further studies are required to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. Buy this compound | 81861-72-5 | >98% [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (5R,6S)-3-(beta-D-Glucopyranosyloxy)-1,2,3,6-tetrahydro-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-pyridinecarbonitrile | C14H20N2O9 | CID 49787014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyanogenic and non-cyanogenic pyridone glucosides from Acalypha indica (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Acalyphin's In Vitro Mechanisms of Action: A Technical Guide for Researchers

An in-depth exploration of the in vitro bioactivities of Acalyphin, a cyanogenic glucoside isolated from Acalypha species, reveals a multi-faceted mechanism of action primarily centered around anti-inflammatory and metabolic regulatory pathways. This guide synthesizes available data on its core mechanisms, providing detailed experimental protocols and quantitative data to support further research and drug development endeavors.

This compound has demonstrated significant in vitro activity, including the inhibition of key inflammatory mediators and the activation of metabolic receptors. The primary reported mechanisms include the suppression of the NF-κB signaling pathway, inhibition of inducible nitric oxide synthase (iNOS), and activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties through the modulation of the NF-κB pathway and inhibition of iNOS.

Inhibition of NF-κB Activation

This compound has been shown to be a potent inhibitor of NF-κB activity. In studies utilizing TNF-α-induced NF-κB activation in human U937 cells, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 3.9 µg/mL.[1] This inhibitory action suggests that this compound may interfere with the signaling cascade that leads to the translocation of the p65 subunit of NF-κB into the nucleus, a critical step in the transcriptional activation of pro-inflammatory genes.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The anti-inflammatory effects of this compound are further supported by its ability to inhibit iNOS, an enzyme responsible for the production of nitric oxide (NO), a key inflammatory mediator. This compound demonstrated an IC50 value of 15.5 µg/mL for the inhibition of iNOS activity.[1]

Metabolic Regulation

PPARγ Agonist Activity

This compound acts as an activator of PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation. In vitro assays have shown that this compound is a specific PPARγ agonist.[1] This activity suggests a potential therapeutic application for this compound in metabolic disorders.

Quantitative Data Summary

| Assay | Target | Cell Line | Result (IC50 / Activity) | Positive Control | Reference |

| NF-κB Inhibition | NF-κB p65 | Human U937 | 3.9 µg/mL | Parthenolide (0.5 µg/mL) | [1] |

| iNOS Inhibition | iNOS | Not Specified | 15.5 µg/mL | Not Specified | [1] |

| PPARγ Activation | PPARγ | Not Specified | Specific Agonist | Not Specified | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

This compound's Anti-inflammatory Signaling Pathway

Caption: this compound's inhibition of the NF-κB and iNOS pathways.

PPARγ Activation by this compound

Caption: Mechanism of PPARγ activation by this compound.

Detailed Experimental Protocols

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is a representative method for determining the inhibitory effect of this compound on NF-κB activation.

-

Cell Culture and Transfection:

-

Culture human U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a Renilla luciferase plasmid can be performed for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Seed the transfected cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Parthenolide at 0.5 µg/mL).

-

-

Induction of NF-κB Activation:

-

Stimulate the cells with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 6 hours to induce NF-κB activation.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

iNOS Inhibition Assay (Griess Assay)

This protocol describes a common method to assess the inhibitory effect of this compound on iNOS activity in macrophages.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce iNOS expression and activity.

-

-

Nitrite (B80452) Measurement:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of iNOS inhibition by this compound at each concentration compared to the LPS-stimulated control.

-

Calculate the IC50 value as described for the NF-κB assay.

-

PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol outlines a method to determine the agonist activity of this compound on PPARγ.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in an appropriate medium.

-

Co-transfect the cells with a PPARγ expression vector, a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE), and a Renilla luciferase plasmid for normalization.

-

-

Compound Treatment:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., rosiglitazone).

-

-

Luciferase Activity Measurement:

-

After 24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Express the PPARγ activation as fold induction relative to the vehicle-treated control.

-

Determine if this compound acts as a specific agonist for PPARγ.

-

Experimental Workflow for In Vitro Screening

Caption: General workflow for in vitro screening of this compound.

References

The Biological Activity of Acalyphin: A Technical Guide for Researchers

An in-depth examination of the cyanogenic glycoside acalyphin, detailing its biological effects, underlying mechanisms, and relevant experimental protocols.

Introduction

This compound is a cyanogenic glycoside primarily isolated from plants of the Acalypha genus, notably Acalypha indica. As a cyanogenic glycoside, its primary characteristic is the ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This property contributes to the plant's defense mechanisms and is also the source of its toxicity. Beyond its cyanogenic nature, emerging research has begun to shed light on other significant biological activities of this compound, including anti-inflammatory and metabolic regulatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, supported by quantitative data where available, detailed experimental protocols, and visual representations of its mechanisms of action to aid researchers and drug development professionals in their understanding and future investigation of this compound.

Chemical Structure and Properties

This compound is structurally a cyanopyridone glycoside. The core structure consists of a dihydropyridone ring with a cyano group, a methoxy (B1213986) group, and a methyl group, attached to a β-D-glucopyranosyl moiety. The release of hydrogen cyanide occurs through the enzymatic cleavage of the glycosidic bond, followed by the spontaneous decomposition of the resulting unstable cyanohydrin.

Biological Activities

The biological effects of this compound are multifaceted, ranging from its well-documented toxicity to more recently discovered therapeutic potentials.

Cyanogenic Toxicity

The most prominent biological activity of this compound is its toxicity, which is directly linked to the release of hydrogen cyanide.

Mechanism of Cyanide Release:

The process is initiated by the enzymatic action of β-glucosidases, which are often present in the plant tissue but physically separated from the glycoside. When the plant tissue is damaged, for instance by an herbivore, the enzyme and substrate come into contact, initiating the hydrolysis of the glycosidic bond. The resulting aglycone, an unstable cyanohydrin, then rapidly decomposes to release hydrogen cyanide.

Toxicity in G6PD-Deficient Individuals:

Ingestion of Acalypha indica has been associated with acute intravascular hemolysis and methemoglobinemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. While the exact causative agent within the plant is still under investigation, the presence of oxidative compounds is suspected to induce this hemolytic crisis. Although this compound is a notable component, direct evidence solely implicating it in this specific toxicity is limited and requires further research.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound, primarily through the inhibition of the NF-κB signaling pathway.

Mechanism of NF-κB Inhibition:

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. While the precise molecular target of this compound within this pathway is not yet fully elucidated, it is hypothesized to interfere with one or more steps leading to NF-κB activation.

PPARγ Agonistic Activity

This compound has been identified as a potential agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.

Mechanism of PPARγ Activation:

As a PPARγ agonist, this compound would bind to the ligand-binding domain of the receptor. This binding induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity, which is the basis for the therapeutic action of thiazolidinedione drugs used in the treatment of type 2 diabetes.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of isolated this compound is currently limited in publicly available literature. Most studies have focused on the effects of crude extracts of Acalypha species. The following table summarizes available data, highlighting the need for further research on the purified compound.

| Biological Activity | Test System | Compound/Extract | Result (IC50/EC50) | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Methanolic extract of Acalypha indica | Significant inhibition of edema | [1] |

| Antioxidant | DPPH radical scavenging assay | Methanolic extract of Acalypha fruticosa | IC50 = 57 µg/ml | [2] |

| Antioxidant | DPPH scavenging | Ethanolic extract of Acalypha hispida | IC50: 14 µg/ml | [3][4] |

| Antioxidant | Fe+2 ion chelating | Ethanolic extract of Acalypha hispida | IC50: 40 µg/ml | [3][4] |

| Antioxidant | H2O2 scavenging | Methanolic extract of Acalypha indica root | IC50 = 65.40 µg/mL | [5] |

| Antioxidant | Lipid peroxidation inhibition | Methanolic extract of Acalypha indica root | IC50 = 79.70 µg/mL | [5] |

Note: The absence of specific IC50/EC50 values for purified this compound underscores a significant knowledge gap. Future research should focus on isolating this compound and quantifying its activity in various bioassays to accurately assess its therapeutic potential.

Experimental Protocols

Extraction and Isolation of this compound from Acalypha indica

A detailed protocol for the extraction of this compound can be adapted from methods used for phytochemical analysis of Acalypha indica.[6][7]

-

Plant Material Preparation: Fresh aerial parts of Acalypha indica are collected, washed, and shade-dried. The dried material is then pulverized into a coarse powder.

-

Extraction: The powdered plant material is subjected to Soxhlet extraction using methanol or ethanol as the solvent for several hours.

-

Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate different fractions. Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB activation.[6][8][9][10][11]

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment: The transfected cells are pre-treated with varying concentrations of purified this compound for a specified period.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.

-

Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of this compound compared to the stimulated control is used to determine the inhibitory effect and calculate the IC50 value.

PPARγ Reporter Gene Assay

This assay is employed to determine the agonistic activity of this compound on PPARγ.[12][13][14][15][16]

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPREs.

-

Treatment: The transfected cells are treated with varying concentrations of purified this compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

-

Lysis and Luciferase Assay: The cells are lysed, and luciferase activity is measured.

-

Data Analysis: The increase in luciferase activity in the presence of this compound is indicative of PPARγ agonism, and the EC50 value can be calculated.

In Vitro Hemolysis Assay

This assay is used to assess the hemolytic potential of this compound.[17][18][19][20][21]

-

Erythrocyte Preparation: Fresh red blood cells (RBCs) are obtained and washed multiple times with a buffered saline solution to remove plasma and other components.

-

Treatment: The washed RBCs are incubated with different concentrations of purified this compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

-

Incubation: The mixture is incubated at 37°C for a specific duration.

-

Centrifugation and Measurement: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: The percentage of hemolysis is calculated relative to the positive control.

Conclusion and Future Directions

This compound is a cyanogenic glycoside with a range of biological activities that warrant further investigation. While its toxicity through cyanide release is a significant concern, its anti-inflammatory and potential insulin-sensitizing properties suggest that this compound or its derivatives could be explored for therapeutic applications. A critical next step for the research community is to conduct comprehensive studies on purified this compound to obtain robust quantitative data on its biological effects and to elucidate the precise molecular mechanisms underlying its activities. Such research will be instrumental in determining the true potential and safety profile of this intriguing natural compound.

References

- 1. Analgesic and antiinflammatory activity of methanolic extract of Acalypha indica Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory and Antioxidant Activity of Acalypha hispida Leaf and Analysis of its Major Bioactive Polyphenols by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. benchchem.com [benchchem.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 18. youtube.com [youtube.com]

- 19. Hemolytic properties of synthetic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hemolysis Assay [protocols.io]

- 21. rsc.org [rsc.org]

Acalyphin-Containing Plants: A Technical Guide to Their Traditional Medicinal Uses and Pharmacological Potential

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The genus Acalypha, belonging to the Euphorbiaceae family, encompasses a diverse group of plants that have been integral to traditional medicine systems across the globe for centuries.[1][2][3][4][5] These plants, particularly species like Acalypha indica, are rich in a variety of bioactive compounds, with the cyanogenic glycoside acalyphin being a notable constituent.[2][3] This technical guide provides a comprehensive overview of the traditional medicinal uses of this compound-containing plants, alongside an exploration of the underlying phytochemical and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available scientific data, experimental protocols, and potential signaling pathways involved in the therapeutic effects of these plants.

Traditional Medicinal Applications of Acalypha Species

Plants from the Acalypha genus have a long history of use in folk medicine for treating a wide array of ailments. The applications vary depending on the plant part used and the geographical region.

Table 1: Traditional Medicinal Uses of Select Acalypha Species

| Plant Species | Parts Used | Traditional Medicinal Uses |

| Acalypha indica | Whole plant, leaves, root | Asthma, pneumonia, bronchitis, skin diseases (scabies, eczema), rheumatism, intestinal worms, earache, syphilitic ulcers, wound healing, laxative.[1][2][3][4][5] |

| Acalypha wilkesiana | Leaves | Fungal skin infections, gastrointestinal disorders, hypertension, headache, swellings, colds, malaria.[6] |

| Acalypha hispida | Leaves, flowers | Diuretic, laxative, treatment of leprosy and gonorrhea, infectious diarrhea, pulmonary problems, asthma.[2] |

These traditional uses highlight the broad spectrum of therapeutic activities attributed to Acalypha species, ranging from anti-inflammatory and antimicrobial to analgesic and anti-diabetic properties.

Phytochemistry: The Presence of this compound and Other Bioactive Compounds

The medicinal properties of Acalypha species are attributed to their complex phytochemical composition. This compound, a cyanogenic glycoside, is a characteristic compound found in Acalypha indica.[2][3] In addition to this compound, these plants contain a rich array of other bioactive molecules.

Table 2: Major Phytochemical Constituents of Acalypha indica

| Phytochemical Class | Examples | Plant Part(s) |

| Cyanogenic Glycosides | This compound | Leaves, Roots[6] |

| Alkaloids | - | Leaves, Roots[6] |

| Flavonoids | Naringenin (B18129), Rutin | Leaves[7] |

| Phenolic Acids | Gallic acid, Syringic acid, Ferulic acid | Leaves[7] |

| Tannins | - | General |

| Saponins | - | General |

While the presence of these compounds is well-documented, quantitative data, particularly for this compound, remains limited in the readily available literature. One study using RP-HPLC analysis on the methanolic extract of Acalypha indica leaves quantified gallic acid at 119.7 mg/kg and naringenin at 125.29 mg/kg of the dry weight of the extract.[1] However, a validated HPLC method specifically for the quantification of this compound and its concentration in different plant parts is not yet widely published.

Experimental Protocols for Investigation

To facilitate further research and drug development, this section outlines key experimental protocols for the extraction, isolation, and biological evaluation of this compound and other compounds from Acalypha species.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from Acalypha indica can be conceptualized as follows: